molecular formula C19H21NO4 B12046589 3-{[(Benzyloxy)carbonyl](2-phenylethyl)amino}propanoic acid

3-{[(Benzyloxy)carbonyl](2-phenylethyl)amino}propanoic acid

Katalognummer: B12046589
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: UATBFEJJXSCPED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((Benzyloxy)carbonyl)(phenethyl)amino)propanoic acid, AldrichCPR, is a chemical compound with the empirical formula C19H21NO4 and a molecular weight of 327.37. This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is a solid at room temperature and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)(phenethyl)amino)propanoic acid typically involves the reaction of benzyloxycarbonyl chloride with phenethylamine, followed by the addition of propanoic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and implementing purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(((Benzyloxy)carbonyl)(phenethyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(((Benzyloxy)carbonyl)(phenethyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action for 3-(((Benzyloxy)carbonyl)(phenethyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-{[(benzyloxy)carbonyl]amino}propanoic acid: This compound shares a similar structure but lacks the phenethyl group.

    N-(benzyloxycarbonyl)phenethylamine: Similar in structure but does not contain the propanoic acid moiety.

Uniqueness

Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound for synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C19H21NO4

Molekulargewicht

327.4 g/mol

IUPAC-Name

3-[2-phenylethyl(phenylmethoxycarbonyl)amino]propanoic acid

InChI

InChI=1S/C19H21NO4/c21-18(22)12-14-20(13-11-16-7-3-1-4-8-16)19(23)24-15-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,21,22)

InChI-Schlüssel

UATBFEJJXSCPED-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCN(CCC(=O)O)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.